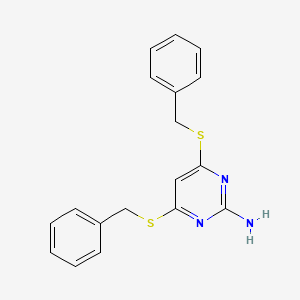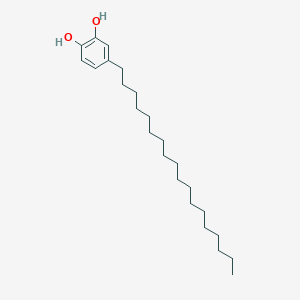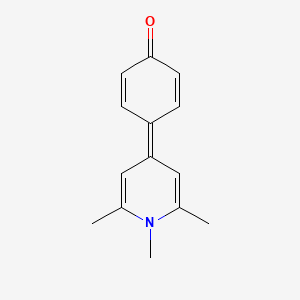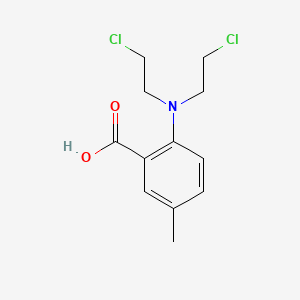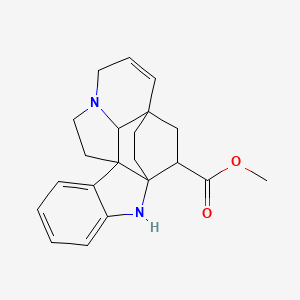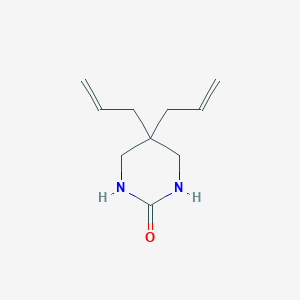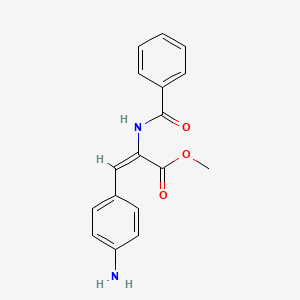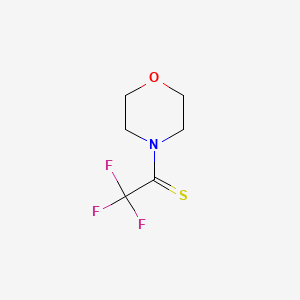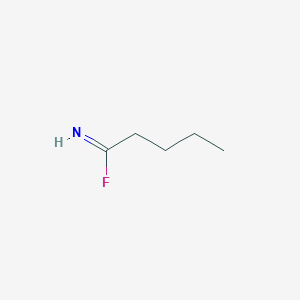
Pentanimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanimidoyl fluoride: is an organic compound that belongs to the class of imidoyl fluorides It is characterized by the presence of a pentane chain attached to an imidoyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentanimidoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Pentanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pentanimidoyl oxides.
Reduction: Reduction reactions can convert it into pentanimidoyl amines.
Substitution: It can participate in substitution reactions where the fluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Pentanimidoyl oxides.
Reduction: Pentanimidoyl amines.
Substitution: Various substituted pentanimidoyl derivatives.
Aplicaciones Científicas De Investigación
Pentanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl derivatives.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which pentanimidoyl fluoride exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- Pentanimidoyl chloride
- Pentanimidoyl bromide
- Pentanimidoyl iodide
Comparison: Pentanimidoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, making this compound a stronger electrophile and more reactive in certain chemical reactions.
Propiedades
Número CAS |
5699-66-1 |
|---|---|
Fórmula molecular |
C5H10FN |
Peso molecular |
103.14 g/mol |
Nombre IUPAC |
pentanimidoyl fluoride |
InChI |
InChI=1S/C5H10FN/c1-2-3-4-5(6)7/h7H,2-4H2,1H3 |
Clave InChI |
KRAGDOHOQLCVFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


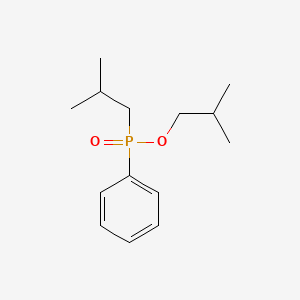
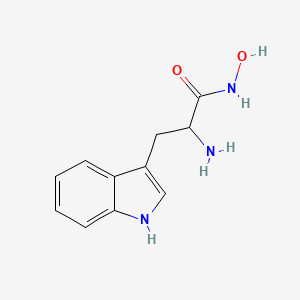
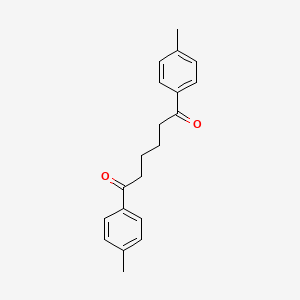
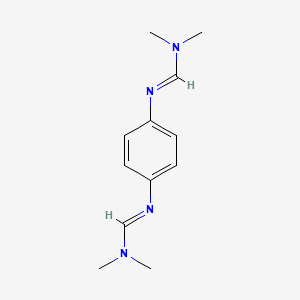
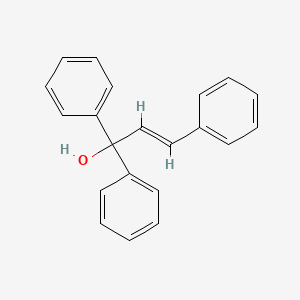
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
